molecular formula C8H9ClN2 B11914123 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11914123
M. Wt: 168.62 g/mol
InChI Key: PRMATSCVQMXMBF-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of substituted ethyl acetoacetate with 3-chloropyridine under basic conditions . The reaction is carried out in the presence of a base such as sodium ethoxide, followed by hydrogenation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

Biological Activity

4-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and cardiovascular health. The following sections delve into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of suitable precursors. For instance, the reaction of 2-amino-3-chloropyridines with appropriate carbonyl compounds under acidic conditions can yield the desired naphthyridine structure. Various synthetic routes have been explored to enhance yield and purity while minimizing byproducts.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that naphthyridine derivatives demonstrate significant antitumor properties. A study highlighted that certain naphthyridines can inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antithrombotic Effects : Compounds within this class have been identified as inhibitors of factor XIa, suggesting potential use in managing thrombotic disorders. This is particularly relevant in developing anticoagulant therapies .
  • Cardiovascular Applications : Some studies suggest that naphthyridines may act as antihypertensive agents. Their mechanism appears to involve modulation of the renin-angiotensin system .

Case Studies

  • Antitumor Efficacy : In a xenograft mouse model study, 4-chloro derivatives were shown to significantly reduce tumor burden without notable toxicity. This suggests a favorable therapeutic window for these compounds in cancer treatment .
  • Factor XIa Inhibition : A patent report detailed the development of small molecule inhibitors based on tetrahydronaphthyridines that effectively inhibit factor XIa activity. These inhibitors demonstrated promising results in preclinical models for thrombosis prevention .
  • Cardiovascular Impact : A review article summarized various naphthyridine derivatives' effects on cardiovascular health, noting their potential as angiotensin II receptor antagonists. The biological activity was linked to their structural features and substitution patterns .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of cell proliferation
AntithromboticInhibition of factor XIa
AntihypertensiveModulation of renin-angiotensin system

Table 2: Synthesis Yields

Synthesis MethodYield (%)Reference
Cyclization with carbonyl compounds74–86%
Rearrangement reactions55–67%

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1,4,10H,2-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMATSCVQMXMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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